molecular formula C20H21NO3 B1291820 4'-Azetidinomethyl-2-carboethoxybenzophenone CAS No. 898756-25-7

4'-Azetidinomethyl-2-carboethoxybenzophenone

Cat. No.: B1291820
CAS No.: 898756-25-7
M. Wt: 323.4 g/mol
InChI Key: BWZKVUIHJOLWEQ-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-2-carboethoxybenzophenone is a heterocyclic compound that belongs to the benzophenone family. It has a molecular formula of C20H21NO3 and a molecular weight of 323.39 g/mol . This compound is commonly used as a photo-initiator in polymer chemistry .

Preparation Methods

The synthesis of 4’-Azetidinomethyl-2-carboethoxybenzophenone involves several steps. One common synthetic route includes the reaction of ethyl 2-benzoylbenzoate with azetidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4’-Azetidinomethyl-2-carboethoxybenzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Azetidinomethyl-2-carboethoxybenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-2-carboethoxybenzophenone involves its ability to absorb light and generate reactive species that initiate polymerization. The molecular targets include the monomers in the polymerization process, and the pathways involved are primarily photochemical reactions .

Comparison with Similar Compounds

Similar compounds to 4’-Azetidinomethyl-2-carboethoxybenzophenone include other benzophenone derivatives such as:

  • 4’-Methylbenzophenone
  • 4’-Chlorobenzophenone
  • 4’-Methoxybenzophenone

Compared to these compounds, 4’-Azetidinomethyl-2-carboethoxybenzophenone is unique due to the presence of the azetidine ring, which imparts distinct photochemical properties and enhances its effectiveness as a photo-initiator .

Properties

IUPAC Name

ethyl 2-[4-(azetidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-24-20(23)18-7-4-3-6-17(18)19(22)16-10-8-15(9-11-16)14-21-12-5-13-21/h3-4,6-11H,2,5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZKVUIHJOLWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642792
Record name Ethyl 2-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-25-7
Record name Ethyl 2-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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